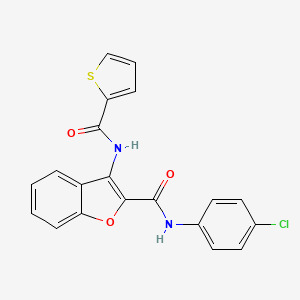

N-(4-chlorophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide

Description

N-(4-chlorophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative with a thiophene-2-carboxamido substituent at the 3-position and a 4-chlorophenyl group at the 2-position of the benzofuran core. The benzofuran scaffold is known for its metabolic stability and bioavailability, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3S/c21-12-7-9-13(10-8-12)22-20(25)18-17(14-4-1-2-5-15(14)26-18)23-19(24)16-6-3-11-27-16/h1-11H,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKDVHRTCSLWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, reviewing its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a unique structural arrangement that includes:

- Benzofuran core : A fused aromatic system that contributes to its biological properties.

- Thiophene moiety : Known for its electron-rich characteristics, enhancing interactions with biological targets.

- Chlorophenyl group : Imparts specific electronic properties that may influence the compound's reactivity and binding affinity.

This compound exhibits several biological activities through various mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, particularly kinases involved in cancer pathways. This inhibition can disrupt signaling pathways critical for cell proliferation and survival.

- Aggregation Modulation : Studies have indicated that derivatives of benzofuran and thiophene can modulate amyloid-beta (Aβ42) aggregation, which is significant in Alzheimer's disease research. For instance, certain structural modifications can either inhibit or promote Aβ42 fibrillogenesis depending on the substituents on the phenyl ring .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiophene Derivatives : Utilizing methods such as the Paal-Knorr synthesis to create thiophene-2-carboxylic acid.

- Amidation Reaction : Converting thiophene-2-carboxylic acid to its corresponding amide using reagents like thionyl chloride followed by ammonia.

- Coupling with Benzofuran : The final step involves coupling the thiophene derivative with benzofuran-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from relevant studies:

Case Studies

Several case studies have demonstrated the potential of this compound in therapeutic applications:

-

Alzheimer's Disease Research :

- Compounds structurally related to this benzofuran derivative have been shown to modulate Aβ42 aggregation kinetics effectively, indicating potential use in Alzheimer's therapeutics.

- Specific derivatives were able to demonstrate disaggregation activity on preformed Aβ42 fibrils, highlighting their dual role as inhibitors and promoters depending on structural modifications .

-

Cancer Therapeutics :

- The compound's ability to inhibit kinase activity suggests its potential as a therapeutic agent in cancer treatment. Research indicates that modifications to the chlorophenyl group can enhance selectivity and potency against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several benzofuran and thiophene derivatives reported in the evidence. Key comparisons include:

*Estimated based on structural analogs due to incomplete data for the target compound.

Pharmacological Potential

- Target Compound : The thiophene moiety may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the 4-chlorophenyl group enhances metabolic stability.

- Nitro-Substituted Analogues : The nitro group in and could confer antibacterial or antiparasitic activity via nitroreductase activation.

Q & A

Q. How can researchers optimize the synthesis yield of N-(4-chlorophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including:

- Benzofuran core preparation : Utilize Pd-catalyzed C–H arylation to introduce substituents at the 3-position of benzofuran-2-carboxamide .

- Thiophene coupling : Employ carbodiimide-mediated amide bond formation between thiophene-2-carboxylic acid and the benzofuran intermediate under inert conditions.

- Yield enhancement : Vary reaction parameters (e.g., temperature, catalyst loading) and use HPLC to monitor intermediate purity (≥95%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Refine single-crystal structures using SHELXL for precise bond-length/angle analysis .

- Spectroscopy : Combine H/C NMR, FT-IR, and HRMS to validate functional groups (e.g., amide C=O stretch at ~1650 cm) .

- Thermal analysis : DSC/TGA to assess stability up to decomposition temperatures (>200°C) .

Q. How can computational modeling predict the compound’s bioactivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, bacterial enzymes) based on thiophene and benzofuran pharmacophores .

- DFT calculations : Gaussian09 to optimize geometry and compute electrostatic potential surfaces for reactivity insights .

Q. What strategies address solubility challenges in in vitro assays?

- Methodological Answer :

- Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10% v/v) to maintain compound stability .

- Surfactant-assisted dispersion : Use Tween-80 (0.1% w/v) for aqueous dispersion without precipitation .

Advanced Research Questions

Q. How to resolve enantiomeric purity if the compound has chiral centers?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .

- Circular dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration .

Q. What experimental designs detect polymorphism in crystallized samples?

- Methodological Answer :

- Variable-temperature XRD : Compare unit-cell parameters across 100–300 K to identify polymorphic transitions .

- Slurry conversion : Suspend crystals in solvent for 72 hours to isolate the most stable polymorph .

Q. How to analyze contradictions between spectral data and crystallographic results?

- Methodological Answer :

- Dynamic NMR : Probe conformational flexibility (e.g., amide bond rotation) causing spectral vs. solid-state discrepancies .

- Hirshfeld surface analysis : CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) .

Q. What SAR strategies improve target selectivity?

- Methodological Answer :

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate lipophilicity .

- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to evaluate potency shifts .

Q. How to design stability studies for degradation pathways?

- Methodological Answer :

Q. What methodologies assess synergistic effects with known therapeutics?

- Methodological Answer :

- Checkerboard assay : Combine with antibiotics (e.g., streptomycin) to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic profiling : RNA-seq to identify upregulated/downregulated pathways in combination treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.